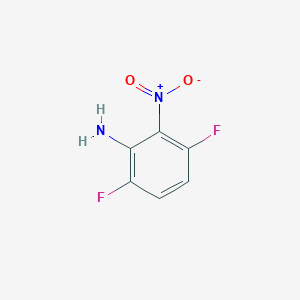

3,6-Difluoro-2-nitroaniline

説明

3,6-Difluoro-2-nitroaniline (C₆H₄F₂N₂O₂; MW: 174.11 g/mol) is a fluorinated aromatic amine featuring a nitro group at the 2-position and fluorine atoms at the 3- and 6-positions (meta to each other). It is synthesized via a vicarious nucleophilic aromatic substitution (SNAr) reaction starting from 1,4-difluoro-2-nitrobenzene, using tetramethylammonium hydroxide (TMHI) and potassium tert-butoxide (KOt-Bu) in dimethyl sulfoxide (DMSO). The reaction yields 18% of the target compound alongside 12% of 4-fluoro-2-nitroaniline as a byproduct . This compound is a key intermediate in synthesizing fluorinated benzimidazoles for photoreactive applications .

特性

IUPAC Name |

3,6-difluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDISDWZULHXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-nitroaniline typically involves the nitration of 3,6-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

3,6-Difluoro-2-nitroaniline undergoes various chemical reactions, including:

Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

Reduction: 3,6-Difluoro-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

科学的研究の応用

3,6-Difluoro-2-nitroaniline has several applications in scientific research:

作用機序

The mechanism of action of 3,6-Difluoro-2-nitroaniline depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The fluorine atoms also influence the reactivity by stabilizing the negative charge developed during nucleophilic substitution reactions .

類似化合物との比較

Positional Isomers: 2,3-Difluoro-6-nitroaniline

- Structure : Fluorine at positions 2 and 3; nitro at position 4.

- Molecular Data : Shares the same molecular formula (C₆H₄F₂N₂O₂) and weight (174.11 g/mol) as 3,6-difluoro-2-nitroaniline but differs in fluorine substitution pattern .

- Reactivity : Positional differences influence electronic effects. The proximity of fluorine to the nitro group in 2,3-difluoro-6-nitroaniline may alter acidity and reactivity in further substitution reactions compared to this compound.

Monofluoro Analog: 4-Fluoro-2-nitroaniline

Trifluoro Analog: 2,4,6-Trifluoroaniline

- Structure : Fluorine at positions 2, 4, and 6; lacks a nitro group.

- Physical Properties :

- Reactivity : The absence of a nitro group simplifies reduction reactions but limits applications in photoreactive chemistry.

Halogen-Substituted Analogs

- 3-Fluoro-6-iodo-2-nitroaniline: Substitution of fluorine with iodine at position 6 increases molecular weight (282.01 g/mol) and introduces steric bulk . Potential for radiopharmaceutical applications due to iodine’s isotopic properties.

Non-Fluorinated Analogs

- 3-Nitroaniline and 4-Nitroaniline :

Key Comparative Data

Research Findings and Implications

Fluorine Position and Reactivity :

- The meta fluorine arrangement in this compound optimizes electronic effects for SNAr reactions, making it more reactive than 2,3-difluoro-6-nitroaniline in benzimidazole synthesis .

- Comparative studies of fluoro-nitroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent positioning significantly impacts spectroscopic properties and molecular docking interactions .

生物活性

3,6-Difluoro-2-nitroaniline (DFNA) is an organic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of two fluorine atoms and a nitro group, exhibits significant interactions with various biological targets, including enzymes and proteins. The following sections detail its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C7H5F2N3O2. The synthesis typically involves the nitration of 3,6-difluoroaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to minimize over-nitration or decomposition. Advanced methods such as continuous flow reactors may be employed in industrial settings to optimize yield and purity.

Enzyme Inhibition

DFNA has been studied for its potential as an enzyme inhibitor . It interacts with specific enzymes through hydrogen bonding and electrostatic interactions, modulating various biochemical pathways. This capability allows DFNA to influence cellular processes by altering gene expression and metabolic pathways.

Antimicrobial Properties

Research indicates that DFNA exhibits antimicrobial activity against a range of bacteria. Its effectiveness varies depending on the structural features of related compounds. For instance, derivatives of DFNA have demonstrated varying degrees of antibacterial activity, with some showing minimum inhibitory concentrations (MICs) as low as 6.3 μM against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanisms by which DFNA exerts its biological effects include:

- Inhibition of Biofilm Formation : DFNA derivatives have been shown to inhibit biofilm formation in bacterial strains, which is crucial for preventing chronic infections .

- Cell Signaling Modulation : The compound alters cell signaling pathways, potentially leading to changes in cellular function and responses.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that DFNA may exhibit antioxidant properties by scavenging free radicals, contributing to its protective effects in biological systems .

Comparative Analysis with Related Compounds

A comparative analysis of DFNA with structurally similar compounds reveals significant insights into its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Difluoro-6-nitroaniline | Two fluorine atoms at different positions | Different substitution pattern affecting reactivity |

| 3,5-Difluoro-2-nitroaniline | Fluorine atoms at different positions | Unique reactivity due to different spatial arrangement |

| 4,5-Difluoro-2-nitroaniline | Similar structure but different substitution | Used in diazotization reactions; distinct reactivity |

DFNA's unique arrangement of fluorine atoms and nitro groups contributes to its distinct chemical properties and biological activity compared to other difluoro-nitroanilines.

Case Studies and Research Findings

Several studies have highlighted the biological activities of DFNA:

- Antibacterial Activity : A study demonstrated that DFNA derivatives inhibited biofilm formation in Staphylococcus aureus, showcasing their potential in treating biofilm-associated infections .

- Antioxidant Activity : In vitro assays indicated that DFNA exhibited moderate antioxidant activity compared to established antioxidants like curcumin, suggesting its role in mitigating oxidative stress .

- Enzyme Interaction Studies : Research involving enzyme assays showed that DFNA could inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。